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Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B3182171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and mechanism of action of Derazantinib, a potent, orally

bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.

All quantitative data is presented in structured tables, and key biological pathways and

experimental workflows are visualized using diagrams.

Chemical Structure and Identifiers
Derazantinib (also known as ARQ-087) is a synthetic organic small molecule.[1] The

commercially and clinically investigated compound is often a racemate, a 1:1 mixture of its two

enantiomers.[2][3] The (6R)-enantiomer is also described in chemical databases.[4]
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Identifier Value Source

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-

[2-(2-

methoxyethylamino)ethyl]phen

yl]-5,6-

dihydrobenzo[h]quinazolin-2-

amine

[4]

Synonyms ARQ-087, ARQ087 [1][4]

CAS Number

1234356-69-4 (for R-

enantiomer); 2309668-44-6

(for Racemate)

[2][4]

Molecular Formula C₂₉H₂₉FN₄O [2][4][5]

Canonical SMILES

COCCNCCC1=CC(=CC=C1)N

C2=NC=C3C--INVALID-LINK--

C5=CC=CC=C5F

[4]

InChI Key
KPJDVVCDVBFRMU-

AREMUKBSSA-N
[4][5]

Physicochemical Properties
The physicochemical properties of Derazantinib are crucial for its formulation, delivery, and

pharmacokinetic profile.

Property Value Source

Molecular Weight 468.57 g/mol [5][6]

Predicted pKa 9.04 ± 0.19 [7]

Solubility
DMSO: 93 mg/mL (198.47

mM)
[6]

Storage (Powder) 3 years at -20°C [6]

Storage (DMSO Solution) 6 months at -80°C [8]
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Mechanism of Action and Biological Activity
Derazantinib is an ATP-competitive inhibitor of the FGFR family, with potent activity against

FGFR1, FGFR2, and FGFR3.[8][9] Its mechanism involves binding to the kinase domain,

preventing autophosphorylation and subsequent activation of downstream signaling pathways.

[6][10] This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis

in tumors with FGFR genetic aberrations.[4][11][12]

The primary signaling cascades inhibited by Derazantinib include the RAS-RAF-MEK-MAPK

and the PI3K-AKT-mTOR pathways, which are critical for cell survival and growth.[9][12]
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Derazantinib inhibits FGFR autophosphorylation.
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Derazantinib exhibits selectivity for the FGFR family but also inhibits other kinases at slightly

higher concentrations. This profile may contribute to both its efficacy and potential side effects.

[6][10][12]

Kinase Target IC₅₀ (nM) Source

FGFR1 4.5 [6][9]

FGFR2 1.8 [6][9]

FGFR3 4.5 (or 3.0) [6][9]

FGFR4 34 [6]

RET 3 [12]

DDR2 3.6 [12]

VEGFR2 11 [12]

KIT 8.2 [12]

CSF1R 16.2 [10]

Experimental Protocols
The following sections detail representative methodologies for assessing the activity of

Derazantinib.

This assay quantifies the ability of Derazantinib to inhibit the phosphorylation of a substrate by

a specific FGFR kinase.

Methodology:

Compound Preparation: Serially dilute Derazantinib in DMSO (e.g., 3-fold dilution series),

followed by a further 10-fold dilution in deionized water to achieve a final DMSO

concentration of 10%.[6]

Reaction Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells

of a reaction plate.[6]
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Enzyme Addition: Add 17.5 µL of recombinant FGFR1 or FGFR2 enzyme in assay buffer (50

mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 0.1 mM Na₃PO₄,

10% glycerol) to each well.[6] Final enzyme concentrations are typically in the low nanomolar

range (e.g., 0.25-0.50 nM).[6]

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the

compound to bind to the kinase.[6]

Reaction Initiation: Add 5 µL of a solution containing ATP and a biotinylated peptide substrate

(e.g., biotinylated-PYK2) to start the reaction.[6] Incubate for 60 minutes at room

temperature.[6]

Detection: Stop the reaction by adding 10 µL of a stop/detection mixture containing EDTA,

AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads.[6]

Signal Reading: Incubate in the dark for 60 minutes at room temperature, then read the plate

on a suitable plate reader (e.g., Perkin Elmer Envision).[6]

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter

logistic equation.
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Workflow for an in vitro kinase inhibition assay.
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This assay measures the anti-proliferative effect of Derazantinib on cancer cell lines,

particularly those with known FGFR dysregulation.

Methodology:

Cell Seeding: Plate cells (e.g., human keloid fibroblasts or FGFR-amplified cancer cells) in

96-well plates at a density of 1.0 × 10³ to 1.0 × 10⁴ cells per well and incubate overnight at

37°C.[11]

Compound Treatment: Treat the cells with various concentrations of Derazantinib (e.g., 0 to

5 µmol/L).[11] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[11]

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C.[6][11]

Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]

Final Incubation: Incubate for 1-3 hours at 37°C, as per the manufacturer's protocol.[11]

Data Acquisition: Measure the optical density (absorbance) at 450 nm using a microplate

reader.[11]

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the

percentage of cell viability and calculate the EC₅₀ or IC₅₀ value.

This technique is used to confirm that Derazantinib inhibits the phosphorylation of key

downstream proteins in the FGFR signaling pathway.

Methodology:

Cell Treatment: Culture cells to ~80% confluence and treat with Derazantinib at desired

concentrations (e.g., 0.1 µM or 1 µM) for a specified time (e.g., 24 hours).[6]

Cell Lysis: Collect cell lysates using a suitable buffer (e.g., RIPA buffer) containing protease

and phosphatase inhibitors.[11]

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://www.selleckchem.com/products/derazantinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://www.selleckchem.com/products/derazantinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophoresis: Separate equal amounts of protein lysate via SDS-PAGE and transfer the

proteins to a PVDF membrane.[11]

Immunoblotting: Block the membrane and probe with primary antibodies against

phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2α, p-ERK,

ERK, p-AKT, AKT).

Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced

chemiluminescence (ECL) substrate to visualize the protein bands.

Analysis: Quantify band intensity to determine the reduction in phosphorylation of target

proteins relative to total protein levels.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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